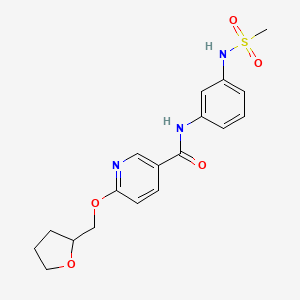

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the tetrahydrofuran group could introduce some interesting conformational aspects due to its cyclic nature .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions, while the ether group could undergo reactions with strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with amide groups have high boiling points due to the presence of intermolecular hydrogen bonding. The ether group might make the compound more soluble in organic solvents .Scientific Research Applications

Corrosion Inhibition

A study by Chakravarthy, Mohana, and Kumar (2014) investigated nicotinamide derivatives for their corrosion inhibition effect on mild steel in hydrochloric acid solutions. Their research demonstrated that these derivatives, including variations of nicotinamide, act as mixed-type corrosion inhibitors, significantly improving the corrosion resistance of mild steel in acidic environments. This finding is important for industrial applications where corrosion resistance is critical (Chakravarthy, Mohana, & Kumar, 2014).

Soil and Environmental Chemistry

Hultgren, Hudson, and Sims (2002) explored the dissipation of sulfonylurea herbicides, related to nicotinamide derivatives, in various soil types. Their findings revealed that soil pH and water content significantly influence the degradation and environmental impact of these compounds, which is crucial for understanding their environmental fate in agricultural fields (Hultgren, Hudson, & Sims, 2002).

Cancer Research

Cai et al. (2003) identified a series of N-phenyl nicotinamides, related to the compound , as potent inducers of apoptosis in cancer cells. This discovery is significant for cancer research as it opens up new avenues for the development of anticancer agents (Cai et al., 2003).

Metabolic Disease Treatment

Kannt et al. (2018) reported on a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT) that shows promise for treating metabolic disorders. This research is particularly relevant to the compound , as it demonstrates the potential therapeutic applications of nicotinamide derivatives in addressing obesity and type-2 diabetes (Kannt et al., 2018).

properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-27(23,24)21-15-5-2-4-14(10-15)20-18(22)13-7-8-17(19-11-13)26-12-16-6-3-9-25-16/h2,4-5,7-8,10-11,16,21H,3,6,9,12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHZUVZBJIOTGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)

![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)

![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)

![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)

![3-(Methoxymethyl)-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2378578.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2378581.png)